3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene
Description
Properties
IUPAC Name |
3-bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-7-3-1-2-6-8-4-5-9(12-8)10(6)7/h1-3,8-9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQVALVDCHMDJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(C1O2)C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Framework and Functional Group Considerations
The compound features an 11-oxatricyclo[6.2.1.0²,⁷]undeca-2(7),3,5-triene skeleton with a bromine atom at position 3. The tricyclic system combines a bicyclo[6.2.1] backbone fused to an epoxide ring (oxirane) at positions 1 and 4. Key reactivity considerations include:
- Strain Energy : The fused epoxide introduces ~25–30 kcal/mol of ring strain, making the oxygen heterocycle susceptible to nucleophilic attack.
- Bromine Reactivity : The electron-withdrawing bromine at C3 directs electrophilic substitutions to C5 and C9 positions while enabling Suzuki-Miyaura cross-couplings.
- Conformational Rigidity : Molecular modeling suggests the tricyclic system adopts a boat-chair conformation, limiting rotational freedom and complicating catalyst-substrate interactions.
Classical Synthetic Approaches
Epoxide Formation via Peracid-Mediated Oxidation
Early routes focused on constructing the oxabicyclic core through epoxidation of a diene precursor. A representative protocol involves:
Procedure :
- React bicyclo[6.2.1]undeca-2,5,7-triene with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at −20°C for 24 hr.
- Brominate the resulting epoxide using bromine (Br₂) in acetic acid at 50°C for 6 hr.
Challenges :
- Poor regioselectivity (40:60 ratio of 3-bromo vs. 5-bromo isomers)
- Epoxide ring-opening side reactions during bromination (up to 35% yield loss)
Optimization :
Retro-Diels-Alder Strategy
A more efficient approach utilizes a retro-Diels-Alder reaction to simultaneously form the oxabicyclic framework and introduce bromine:
Synthetic Sequence :
- Prepare Diels-Alder adduct from furan and bromonorbornene derivative.
- Thermally cleave the adduct at 180°C under vacuum to generate the tricyclic epoxide.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 62% (over two steps) |
| Diastereomeric Ratio | 92:8 |
| Purity | ≥95% (HPLC) |
This method benefits from atom economy but requires careful temperature control to prevent epoxide decomposition.
Transition-Metal-Catalyzed Methods
Palladium-Mediated Cyclization/Bromination
A one-pot procedure combining palladium-catalyzed cyclization and electrophilic bromination has been developed:
Reaction Conditions :
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Bromine Source: CuBr₂ (2.2 equiv)
- Solvent: 1,4-Dioxane at 100°C for 12 hr
Mechanistic Insights :
- Oxidative addition of Pd⁰ to the diene precursor forms a π-allyl complex.
- Epoxide formation occurs via oxygen insertion from a coordinated water molecule.
- Bromide transfer from CuBr₂ completes the cycle.
Performance Metrics :
Electrochemical Bromocyclization
Recent advances employ electrochemical methods to generate bromonium ions in situ:
Cell Setup :
- Anode: Platinum mesh
- Cathode: Carbon felt
- Electrolyte: NaBr in acetonitrile/water (9:1)
- Potential: +1.8 V vs. Ag/AgCl
Reaction Profile :
- Bromide oxidation at the anode generates Br⁺ species.
- Sequential epoxide formation and bromination occur through a radical-cation intermediate.
- Cyclization completes within 3 hr with 89% Faradaic efficiency.
Advantages :
Stereochemical Control Strategies
Chiral Auxiliary Approach
Installation of a menthol-derived chiral auxiliary at C9 enables asymmetric synthesis:
Stepwise Process :
- Couple menthol chloroformate to the hydroxyl precursor.
- Perform Mitsunobu reaction to set C3 configuration.
- Remove auxiliary via hydrolysis.
Outcomes :
| Parameter | Value |
|---|---|
| Enantiomeric Excess | 94% ee |
| Overall Yield | 41% (three steps) |
Organocatalytic Asymmetric Epoxidation
Jacobsen’s salen catalyst achieves enantioselective epoxide formation:
Conditions :
- Catalyst: (R,R)-Jacobsen catalyst (10 mol%)
- Oxidant: NaOCl (1.1 equiv)
- Temperature: −30°C
Results :
- 88% ee for trans-epoxide
- 76% isolated yield
This method complements transition-metal approaches but requires subsequent bromination steps.
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison for 3-Bromo-11-oxatricyclo[6.2.1.0²,⁷]undeca-2(7),3,5-triene Synthesis
| Method | Yield (%) | Regioselectivity | Scalability | Cost Index |
|---|---|---|---|---|
| Classical Bromination | 45 | Moderate | Low | $ |
| Retro-Diels-Alder | 62 | High | Medium | $$ |
| Pd-Catalyzed | 78 | Excellent | High | $$$ |
| Electrochemical | 82 | Excellent | High | $$ |
| Chiral Auxiliary | 41 | N/A | Low | $$$$ |
Key Observations :
- Transition-metal methods offer superior yields but increase production costs by 30–40%
- Electrochemical approaches show promise for industrial-scale manufacturing
- Classical routes remain relevant for small-scale research applications
Chemical Reactions Analysis
Types of Reactions
3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted tricyclic compounds.
Scientific Research Applications
3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the rigid tricyclic structure play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Heteroatom | Substituents | Molecular Features |
|---|---|---|---|
| 3-Bromo-11-oxatricyclo[...]triene | O | Br at C3 | Compact, polarizable Br atom |
| 11-Azatricyclo[...]triene | N | None | Higher basicity, H-bond acceptor |
| Tetraphenyl-11-oxatricyclo[...]triene | O | Tetraphenyl, ester groups at C9, C10 | Sterically hindered, lipophilic |
2.3. Physical and Chemical Properties
- Solubility : The brominated compound is less soluble in polar solvents than the aza analog due to bromine’s polarizability versus nitrogen’s H-bonding capacity .
- Thermal Stability : Tetraphenyl-substituted derivatives exhibit higher melting points (inferred from crystallinity) due to π-π stacking of phenyl groups .
- Conformational Analysis : The Cremer-Pople puckering parameters () suggest that the oxa and aza analogs differ in ring puckering due to heteroatom size (O vs. N), affecting intermolecular interactions .
Research Findings and Challenges
- Crystallography : SHELX and WinGX (–2) are critical for resolving the tricyclic core’s geometry, particularly for brominated derivatives where heavy atoms aid phasing .
- Reactivity Gaps: Limited data exist on the brominated compound’s stability under acidic/basic conditions, necessitating further study.
Biological Activity
3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene is a complex organic compound notable for its unique tricyclic structure and the incorporation of bromine and oxygen atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is CHBrO, with a molecular weight of 225.08 g/mol. Its structure is characterized by a rigid framework that enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHBrO |
| Molecular Weight | 225.08 g/mol |
| CAS Number | 2470440-02-7 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine atom and the tricyclic structure contribute to its binding affinity and specificity, potentially leading to:
- Inhibition or activation of enzymatic activities.
- Modulation of receptor functions .
- Alteration of cellular signaling pathways .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against tumor cells.
- Antimicrobial Properties : Investigated for activity against pathogens such as Helicobacter pylori.
- Enzyme Inhibition : Potential inhibition of urease and other enzymes.
Case Studies
Several studies have documented the biological effects of this compound:
- A study on related compounds indicated that structural modifications can lead to varying degrees of cytotoxicity against human tumor cell lines, suggesting that similar modifications in this compound could yield significant biological effects .
- Research into its antimicrobial properties highlighted its effectiveness compared to standard treatments for H. pylori, indicating a potential role in therapeutic applications .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other brominated compounds:
| Compound | Biological Activity |
|---|---|
| 5-Bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene | Moderate anticancer activity |
| 6,8-Dichloro-3-formylchromone | Potent anti-H. pylori activity |
| 6,8-Dibromo-3-formylchromone | Strong urease inhibition |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-Bromo-11-oxatricyclo[6.2.1.0²,⁷]undeca-2(7),3,5-triene, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via bromination of a preformed tricyclic oxa-system. Key steps include:
- Using Suzuki-Miyaura cross-coupling to introduce substituents while preserving the tricyclic framework.
- Optimizing reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., THF or DMF) to enhance yield.
- Monitoring reaction progress via TLC or HPLC-MS. For brominated intermediates, ensure inert conditions (argon atmosphere) to prevent debromination.
- Reference structural analogs in and , which highlight kinetic studies and stereochemical control in similar systems .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer :
- X-ray crystallography : Use SHELXL (via WinGX suite) for refinement. Collect high-resolution data (≤ 0.8 Å) to resolve bromine’s anisotropic displacement parameters. For twinned crystals, employ the TWIN/BASF commands in SHELXL .
- Spectroscopy : Confirm connectivity via /-NMR, focusing on deshielded aromatic protons (δ 6.5–7.5 ppm) and carbonyl carbons (δ 160–180 ppm). IR spectroscopy can verify the oxa-ring’s ether linkage (C–O–C stretch at ~1100 cm) .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Column chromatography : Use silica gel (60–120 mesh) with a gradient eluent (hexane:EtOAc 9:1 to 7:3) to separate brominated byproducts.
- Recrystallization : Dissolve crude product in hot ethanol and cool to 4°C. Monitor crystal growth under polarized light to assess purity.
- HPLC : Employ a C18 column with acetonitrile/water (70:30) for chiral separation if stereoisomers are present .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in Diels-Alder or nucleophilic substitution reactions?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G**) to model frontier molecular orbitals (FMOs). The bromine atom’s electron-withdrawing effect lowers LUMO energy, making the triene moiety electrophilic.
- Analyze Fukui indices to identify reactive sites for nucleophilic attack.
- Validate predictions with experimental kinetic data (e.g., rate constants measured via UV-Vis spectroscopy) .
Q. What strategies resolve contradictions in crystallographic data, such as disorder in the oxa-ring or bromine positions?
- Methodological Answer :
- Use the SQUEEZE routine in PLATON to model solvent-accessible voids in disordered regions.
- Apply restraints (e.g., DFIX, SIMU) in SHELXL to refine anisotropic displacement parameters for bromine.
- Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .
Q. How does the compound’s ring puckering affect its supramolecular assembly?
- Methodological Answer :
- Calculate puckering parameters (amplitude , phase angle ) using Cremer-Pople coordinates. For the oxa-ring, typically ranges 0.3–0.5 Å, with indicating envelope or twist conformations.
- Correlate puckering with crystal packing via Mercury software. For example, a chair-like conformation may favor π-stacking interactions in the solid state .
Q. What role does the bromine substituent play in modulating biological activity or catalytic applications?
- Methodological Answer :
- Conduct SAR studies by synthesizing analogs (e.g., Cl, F, or H substituents) and comparing IC values in enzyme inhibition assays.
- In catalysis, bromine’s steric bulk can influence transition-state geometry. Use X-ray absorption spectroscopy (XAS) to study coordination environments in metal-catalyzed reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
